Cyclooct-4-en-1-yl chloroformate
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Overview
Description
Cyclooct-4-en-1-yl chloroformate is an organic compound with the molecular formula C9H13ClO2 It is a derivative of cyclooctene, featuring a chloroformate functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclooct-4-en-1-yl chloroformate can be synthesized through the reaction of cyclooct-4-en-1-ol with phosgene (COCl2) in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, with the base acting to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves the use of large-scale reactors and continuous flow systems to ensure efficient and safe handling of phosgene, a highly toxic reagent .
Chemical Reactions Analysis
Types of Reactions
Cyclooct-4-en-1-yl chloroformate undergoes several types of chemical reactions, including:
Nucleophilic substitution: Reaction with amines to form carbamates.
Esterification: Reaction with alcohols to form carbonate esters.
Formation of mixed anhydrides: Reaction with carboxylic acids.
Common Reagents and Conditions
Amines: For carbamate formation, typically in the presence of a base to absorb HCl.
Alcohols: For carbonate ester formation, also in the presence of a base.
Carboxylic acids: For mixed anhydride formation, again with a base to neutralize HCl.
Major Products Formed
Carbamates: Formed from reaction with amines.
Carbonate esters: Formed from reaction with alcohols.
Mixed anhydrides: Formed from reaction with carboxylic acids.
Scientific Research Applications
Cyclooct-4-en-1-yl chloroformate has several applications in scientific research:
Mechanism of Action
The mechanism of action of cyclooct-4-en-1-yl chloroformate involves the formation of reactive intermediates that can undergo nucleophilic attack. The chloroformate group is highly reactive, allowing for the formation of carbamates, carbonate esters, and mixed anhydrides. These reactions typically proceed via nucleophilic substitution mechanisms, with the base present in the reaction mixture serving to neutralize the hydrochloric acid byproduct .
Comparison with Similar Compounds
Similar Compounds
Cyclooct-4-en-1-yl formate: Similar structure but lacks the chloroformate group, making it less reactive in certain chemical transformations.
Cyclooct-4-en-1-yl carbonate: Contains a carbonate group instead of a chloroformate group, leading to different reactivity and applications.
Uniqueness
Cyclooct-4-en-1-yl chloroformate is unique due to its chloroformate functional group, which imparts high reactivity and versatility in chemical synthesis. This makes it particularly valuable for introducing protective groups and facilitating complex chemical transformations .
Properties
Molecular Formula |
C9H13ClO2 |
---|---|
Molecular Weight |
188.65 g/mol |
IUPAC Name |
[(4Z)-cyclooct-4-en-1-yl] carbonochloridate |
InChI |
InChI=1S/C9H13ClO2/c10-9(11)12-8-6-4-2-1-3-5-7-8/h1-2,8H,3-7H2/b2-1- |
InChI Key |
VNECEPOVYHUNFS-UPHRSURJSA-N |
Isomeric SMILES |
C1C/C=C\CCC(C1)OC(=O)Cl |
Canonical SMILES |
C1CC=CCCC(C1)OC(=O)Cl |
Origin of Product |
United States |
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